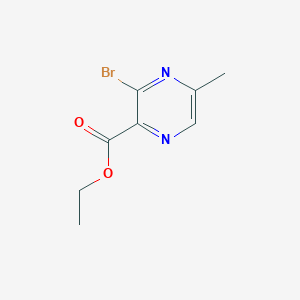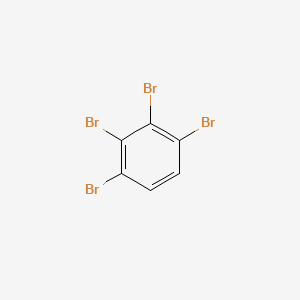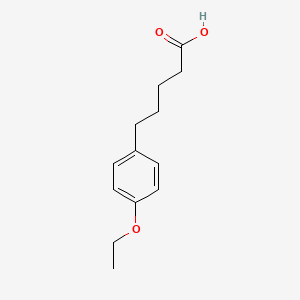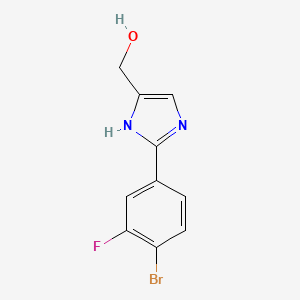
2-(4-Bromo-3-fluorophenyl)imidazole-5-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-3-fluorophenyl)imidazole-5-methanol is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-fluorophenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . The process involves the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of advanced catalysts and optimized reaction conditions to achieve high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-(4-Bromo-3-fluorophenyl)imidazole-5-methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the methanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the bromine and fluorine substituents.
Substitution: The bromine and fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the phenyl ring.
科学的研究の応用
2-(4-Bromo-3-fluorophenyl)imidazole-5-methanol has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-(4-Bromo-3-fluorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(4-Bromo-3-fluorophenyl)imidazole: Lacks the methanol group but shares the same phenyl ring substitution pattern.
2-(4-Chloro-3-fluorophenyl)imidazole-5-methanol: Similar structure but with a chlorine atom instead of bromine.
2-(4-Bromo-3-chlorophenyl)imidazole-5-methanol: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
2-(4-Bromo-3-fluorophenyl)imidazole-5-methanol is unique due to the presence of both bromine and fluorine atoms in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the imidazole ring and methanol group provides a distinct set of properties that can be leveraged for various applications.
特性
分子式 |
C10H8BrFN2O |
|---|---|
分子量 |
271.09 g/mol |
IUPAC名 |
[2-(4-bromo-3-fluorophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H8BrFN2O/c11-8-2-1-6(3-9(8)12)10-13-4-7(5-15)14-10/h1-4,15H,5H2,(H,13,14) |
InChIキー |
CGZVEGWOKBEMLV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=NC=C(N2)CO)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [2,3'-bipyridine]-6'-carboxylate](/img/structure/B13676438.png)
![[4-(hydroxymethyl)cyclohexyl]methyl Acetate](/img/structure/B13676446.png)

![Methyl (R)-3-[(tert-Butyldiphenylsilyl)oxy]-2-methylpropanoate](/img/structure/B13676454.png)


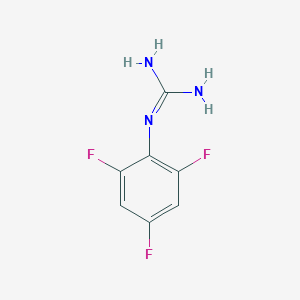
![Ethyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13676470.png)
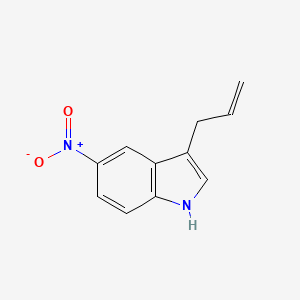
![5'-Iodospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13676479.png)
![[2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] octanoate](/img/structure/B13676481.png)
